N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its chemical structure C20H14ClFN2O3, is a heterocyclic compound. Let’s break down its name:
N-(4-chlorophenyl): Indicates a chlorine-substituted phenyl group attached to the nitrogen atom.
1-(4-fluorophenyl): Refers to a fluorine-substituted phenyl group linked to the carbon atom.
4-methoxy: Describes a methoxy (OCH) group at position 4.
6-oxo-1,6-dihydropyridazine-3-carboxamide: The core structure consists of a dihydropyridazine ring with a keto group (oxo) at position 6 and a carboxamide group at position 3.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For instance:
Condensation of 4-chlorobenzaldehyde and 4-fluorobenzaldehyde: These aldehydes react to form the dihydropyridazine ring.
Subsequent methylation and amidation: The methoxy group is introduced, followed by amidation to form the carboxamide.
Purification and isolation: The compound is purified and isolated.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and large-scale reactors. Detailed industrial methods may be proprietary.
Chemical Reactions Analysis
Reactions::
Oxidation: The keto group (oxo) can undergo oxidation reactions.
Reduction: Reduction of the keto group or other functional groups.
Substitution: Chlorine and fluorine atoms are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
- Reduction of the keto group yields the corresponding dihydropyridazine.
- Substitution reactions lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated as potential drug candidates due to its heterocyclic scaffold.
Biological Studies: Used to probe biological pathways and interactions.
Materials Science: Employed in the design of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related dihydropyridazines, emphasizing its unique structural features.
Properties
Molecular Formula |
C18H13ClFN3O3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-8-4-12(20)5-9-14)22-17(15)18(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25) |
InChI Key |
WUKPNPFMQRTSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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